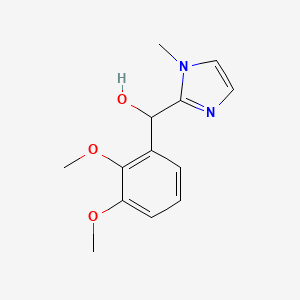
(2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol
Übersicht
Beschreibung
(2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, also known as DMI, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMI is a white crystalline powder that belongs to the class of compounds known as phenethylamines. It has a molecular formula of C14H18N2O3 and a molecular weight of 262.31 g/mol.
Wirkmechanismus
The precise mechanism of action of (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is not yet fully understood, but it is believed to act primarily by modulating the activity of various neurotransmitter systems in the brain. Specifically, (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been shown to interact with the dopamine, serotonin, and norepinephrine systems, which are all involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has a range of biochemical and physiological effects, including the ability to increase the release of dopamine and serotonin in the brain, enhance cognitive function, and reduce inflammation. Additionally, (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol in scientific research is its relatively low cost and ease of synthesis. Additionally, (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been shown to have low toxicity and minimal side effects, making it a relatively safe compound to work with in the laboratory. However, one limitation of using (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol. One area of interest is the development of novel (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol analogs with improved pharmacological properties, such as increased potency or selectivity for specific neurotransmitter systems. Additionally, further studies are needed to fully elucidate the mechanism of action of (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol and to determine its potential therapeutic applications in a range of neurological and psychiatric disorders. Finally, research is needed to explore the potential use of (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol as a tool for studying the function of specific neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
(2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been shown to have potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been investigated for its potential as a novel therapeutic agent for the treatment of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, (2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been studied for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-8-7-14-13(15)11(16)9-5-4-6-10(17-2)12(9)18-3/h4-8,11,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTMBPWBXSVFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=C(C(=CC=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4880143.png)

![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
![2-(allylamino)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4880162.png)
![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)

![N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4880189.png)
![(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide](/img/structure/B4880209.png)
![2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4880219.png)
![1-[(4-chlorophenoxy)acetyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B4880221.png)
![(3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone](/img/structure/B4880225.png)
![[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenoxy]acetic acid](/img/structure/B4880231.png)
![1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4880236.png)
